Wnk-IN-11 is a potent and selective inhibitor of With-No-Lysine Kinase 1 (WNK1), a serine/threonine kinase implicated in various physiological processes, including cell volume regulation, ion transport, and blood pressure control [, , , ]. Unlike other WNK kinases, WNK1 possesses a unique catalytic lysine residue, crucial for its chloride-sensing properties and subsequent downstream signaling []. Wnk-IN-11 is primarily employed as a research tool to investigate the specific roles and mechanisms of WNK1 in cellular and organismal physiology.
WNK-IN-11 falls under the category of pharmacological inhibitors, specifically targeting the WNK kinase family. It is classified as a small molecule compound designed to disrupt the kinase's activity, thereby influencing downstream signaling pathways associated with cellular ion transport and volume regulation.
The synthesis of WNK-IN-11 involves several organic chemistry techniques, typically beginning with commercially available starting materials. The synthesis pathway often includes:
The molecular structure of WNK-IN-11 features a core scaffold that interacts with the ATP-binding site of WNK kinases. While exact structural data may vary, it generally includes:
Crystallographic studies or NMR data may be utilized to elucidate the three-dimensional conformation of WNK-IN-11 when bound to its target. Such studies help confirm its binding affinity and specificity.
WNK-IN-11 primarily acts through competitive inhibition of WNK kinases by mimicking ATP, thus preventing substrate phosphorylation. The following reactions are relevant:
The kinetics of inhibition can be analyzed using enzyme assays where varying concentrations of WNK-IN-11 are tested against a constant concentration of kinase substrate. This data can provide insights into the inhibitor's potency (IC50 values) and mechanism (competitive vs non-competitive).
WNK-IN-11 inhibits WNK kinases by binding to their active site, leading to a decrease in kinase activity. This inhibition affects several cellular processes:
Studies have shown that treatment with WNK-IN-11 results in reduced NK cell motility and cytolytic activity against target cells, indicating its potential impact on immune responses .
WNK-IN-11 is typically characterized by:
Key chemical properties include:
Relevant analyses often include high-performance liquid chromatography (HPLC) for purity assessment and mass spectrometry for molecular weight determination.
WNK-IN-11 has significant implications in various fields:
WNK kinases (With-No-Lysine [K]) comprise a unique branch of the human kinome characterized by an atypical placement of the catalytic lysine residue in subdomain I instead of subdomain II of the kinase domain. This structural deviation confers distinct regulatory properties and substrate recognition capabilities. Mammals express four WNK isoforms (WNK1–4) sharing ~85% homology within their kinase domains but differing significantly in their N- and C-terminal regions. These terminal domains contain coiled-coil motifs, autoinhibitory sequences, and sites for protein-protein interactions that modulate subcellular localization, activity, and substrate specificity. For example, WNK1 exists in two major isoforms: a full-length ubiquitously expressed variant and a kidney-specific truncated form (KS-WNK1) lacking the kinase domain, which fine-tunes ion transport in renal tubules [1] [5] [7].
Table 1: Structural and Functional Features of Mammalian WNK Kinases
Isoform | Gene Locus | Primary Tissue Expression | Key Structural Domains | Unique Features |
---|---|---|---|---|
WNK1 | 12p13.33 | Ubiquitous | Kinase domain, autoinhibitory domain, coiled-coil motifs | Generates KS-WNK1 splice variant; regulates cell volume and proliferation |
WNK2 | 9q22.31 | Brain, kidney, colon | Similar to WNK1 | Putative tumor suppressor; frequently silenced in cancers |
WNK3 | Xp11.22 | Ubiquitous (neural enriched) | Extended C-terminal domain | Modulates multiple cation-chloride cotransporters (CCCs) |
WNK4 | 17q21.2 | Kidney, distal nephron | Acidic motif, coiled-coil domains | Localizes to tight junctions; regulates paracellular ion flux |
WNK kinases function as central regulators of cellular ion homeostasis and osmotic stress responses. They achieve this primarily through phosphorylation and activation of their downstream effector kinases, SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1). Activated SPAK/OSR1 phosphorylate solute carrier family 12 (SLC12) transporters, including the Na⁺-K⁺-2Cl⁻ cotransporters (NKCC1/2) and K⁺-Cl⁻ cotransporters (KCC1-4). Under hypertonic conditions, WNKs activate NKCCs to promote ion influx and regulatory volume increase, while inhibiting KCCs to prevent ion efflux. Conversely, hypotonic stress suppresses WNK activity, reducing NKCC-mediated influx and enhancing KCC-mediated efflux. This dynamic regulation maintains cell volume stability and electrolyte balance across tissues. The WNK-SPAK/OSR1 axis is particularly critical in renal tubules for sodium, potassium, and chloride reabsorption, directly influencing blood pressure regulation [1] [3] [5].
Dysregulation of WNK kinases underpins several pathological conditions, most notably hypertension and cancer:
The central role of the WNK-SPAK/OSR1 pathway in disease pathogenesis makes it an attractive therapeutic node. In hypertension, inhibiting this axis mimics thiazide diuretics (NCC inhibitors) but with potentially broader effects on electrolyte balance. In cancer, targeting WNK signaling disrupts tumor-promoting processes:
The development of selective WNK inhibitors like WNK-IN-11 stems from several key pharmacological and biochemical rationales:
Table 2: Selectivity and Biochemical Profile of WNK-IN-11
Property | Value/Characteristic | Significance |
---|---|---|
Target IC₅₀ (WNK1) | 4 nM | High potency for primary target |
Inhibition Mode | ATP-noncompetitive, allosteric | Avoids ATP-pocket competition; enhanced selectivity |
Selectivity (440 kinases) | >2500-fold vs. WNK1 IC₅₀ | Off-target inhibition only at BTK and FER |
Aqueous Solubility | 150 mg/mL in DMSO | Facilitates in vitro assay formulation |
Microsomal Stability | Moderate clearance | Informs need for structural optimization |
Cellular Activity | IC₅₀ <2 µM (OSR1 phosphorylation) | Confirms target engagement in physiological context |
The structural and mechanistic uniqueness of WNK kinases, combined with the druggability demonstrated by WNK-IN-11, validates this kinase family as a promising target for diseases rooted in ion dysregulation and aberrant cellular signaling [4] [6] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7